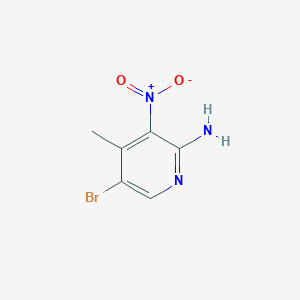

2-Amino-5-bromo-4-methyl-3-nitropyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVGEPWMVKZPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428426 | |

| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-40-6 | |

| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 2-Amino-4-methylpyridine

The synthesis begins with bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 0–5°C. This step achieves regioselective bromination at the 5-position due to the methyl group’s steric and electronic effects.

Key Conditions :

-

Reagent : NBS (1.1 equiv)

-

Solvent : DMF

-

Temperature : 0–5°C

-

Reaction Time : 12 hours

-

Yield : 65–70%

Nitration of 5-Bromo-2-amino-4-methylpyridine

Subsequent nitration employs a mixed acid system (HNO₃/H₂SO₄) at 50–60°C. The nitro group preferentially occupies the 3-position due to the bromine atom’s meta-directing effect.

Key Conditions :

-

Reagents : HNO₃ (2 equiv), H₂SO₄ (catalytic)

-

Temperature : 50–60°C

-

Reaction Time : 4 hours

-

Yield : 50–55%

Data Table :

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF | 0–5°C, 12 h | 65–70 | |

| Nitration | HNO₃/H₂SO₄ | 50–60°C, 4 h | 50–55 |

Diazotization-Hydrolysis Route

Diazotization of 2-Amino-5-bromo-4-picoline

This method involves diazotizing 2-amino-5-bromo-4-picoline with tert-butyl nitrite in methanol/acetyl chloride at 0°C, followed by hydrolysis to replace the amino group with a hydroxyl group. Subsequent reduction yields the target amine.

Key Conditions :

-

Reagents : Acetyl chloride, tert-butyl nitrite

-

Solvent : Methanol

-

Temperature : 0°C → 25°C (gradual warming)

Mechanistic Insight :

The reaction proceeds via a nitroso intermediate, with HCl generated in situ facilitating protonation and elimination.

Nitramino Intermediate Strategy

Synthesis via 2-Nitramino-4-picoline

A regioselective route exploits 2-nitramino-4-picoline as a directing group. Bromination with Br₂ in H₂SO₄ at 0°C introduces bromine at the 5-position, followed by nitro group migration to the 3-position.

Key Conditions :

Advantages :

-

Atom-economic and avoids harsh nitration conditions.

Peracetic Acid-Mediated Nitration

Direct Nitration of 2-Amino-5-bromo-4-methylpyridine

Peracetic acid in glacial acetic acid nitrates the pyridine ring at the 3-position. This method avoids mixed acids, reducing corrosion risks.

Key Conditions :

-

Reagent : Peracetic acid (3 equiv)

-

Solvent : Glacial acetic acid

-

Temperature : 30–40°C

-

Reaction Time : 20–30 hours

Data Table :

| Parameter | Value | Reference |

|---|---|---|

| Mol Ratio (Substrate:Peracid) | 1:3 | |

| Optimal pH | 8–9 (post-reaction) | |

| Isolation Method | Alkaline precipitation |

Industrial-Scale Production

Continuous-Flow Bromination

Large-scale synthesis uses continuous-flow reactors for bromination, enhancing heat dissipation and safety.

Key Parameters :

Nitration Optimization

Industrial nitration employs staged temperature control (50°C → 70°C) to minimize byproducts like di-nitrated compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Bromination: Bromine in acetic acid.

Reduction: Hydrazine hydrate in the presence of a catalyst.

Condensation: Carbonyl compounds in the presence of acid or base catalysts.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Reduction: Formation of 2-amino-5-bromo-4-methyl-3-aminopyridine.

Condensation: Formation of imines or amides depending on the reactants used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

2-Amino-5-bromo-4-methyl-3-nitropyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. It has shown promise in the development of anti-cancer drugs and agents targeting bacterial infections due to its ability to undergo structural modifications that enhance biological activity .

Case Studies:

- Anti-Cancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the nitro group have been linked to increased potency in inhibiting tumor growth .

- Antibiotics: The compound's derivatives are being explored for their potential as new antibiotics, particularly against resistant bacterial strains .

Material Science

Development of Advanced Materials:

In material science, this compound contributes to the formulation of polymers and composites that exhibit enhanced thermal and mechanical properties. This makes it valuable in industries such as aerospace and automotive engineering .

Applications:

- Polymers: The compound is used to synthesize polymeric materials with improved durability and heat resistance.

- Composites: Its incorporation into composite materials has been shown to enhance strength and thermal stability, which is crucial for high-performance applications .

Agricultural Chemistry

Potential as Pesticides and Herbicides:

This compound is being investigated for its effectiveness as a pesticide or herbicide. Its structural features may allow for the development of more effective and environmentally friendly agricultural chemicals that can improve crop yields while minimizing ecological impact .

Research Findings:

Studies have demonstrated that certain derivatives possess herbicidal properties, making them candidates for further development in sustainable agriculture practices .

Analytical Chemistry

Reagent in Analytical Methods:

this compound serves as a reagent in various analytical techniques, including spectrophotometry. It aids in the detection and quantification of other chemical species, which is essential for environmental monitoring and quality control processes .

Key Applications:

- Environmental Monitoring: Used to analyze pollutants in water samples.

- Quality Control: Employed in laboratories to ensure the purity of other chemical substances .

Organic Synthesis

Versatile Building Block:

The compound acts as a building block in organic synthesis, facilitating the creation of complex molecules used in various fields such as dyes, pigments, and other industrial chemicals .

Synthesis Examples:

- Dyes and Pigments: Derivatives of this compound are used in synthesizing vibrant dyes due to their strong chromophoric properties.

- Complex Molecules: Its reactivity allows for the formation of intricate organic structures through various synthetic pathways .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-cancer agents, antibiotics | Enhanced biological activity |

| Material Science | Polymers, composites | Improved thermal/mechanical properties |

| Agricultural Chemistry | Pesticides, herbicides | Environmentally friendly alternatives |

| Analytical Chemistry | Reagent for spectrophotometry | Effective detection/quantification methods |

| Organic Synthesis | Dyes, complex molecules | Versatile building block for various products |

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The bromine atom can also engage in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to four analogues with modifications in substituent type, position, or number (Table 1). Key differences include:

- Nitro Group Position : Affects electronic properties and reactivity in nucleophilic substitution.

- Bromo/Methyl Substitution : Influences steric hindrance and solubility.

- Amino Group: Participates in hydrogen bonding and coordination chemistry.

Physicochemical and Functional Differences

Table 1: Comparative Data for 2-Amino-5-bromo-4-methyl-3-nitropyridine and Analogues

*Similarity scores based on Tanimoto coefficients (structural fingerprint comparison) .

Key Observations:

Melting Points: The absence of a nitro group (e.g., 2-Amino-3-bromo-5-methylpyridine) drastically reduces the melting point (70–74°C vs. 160–172°C) due to weaker intermolecular dipole interactions . The target compound’s methyl group at C4 lowers its melting point compared to 5-Bromo-3-nitropyridin-2-amine (208–210°C), likely by disrupting crystal packing .

Reactivity :

Biological Activity

2-Amino-5-bromo-4-methyl-3-nitropyridine (ABMNP) is a heterocyclic organic compound with the molecular formula C₆H₆BrN₃O₂. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features, which include an amino group, a bromine atom, and a nitro group. This article reviews the biological activity of ABMNP, focusing on its potential applications in pharmaceuticals, its mechanisms of action, and relevant case studies.

ABMNP is characterized by its melting point of 160-164 °C and a predicted density of 1.795 g/cm³. The synthesis of this compound typically involves multi-step organic reactions, primarily focusing on the introduction of the bromine and nitro groups into the pyridine ring. Common methods include:

- Bromination : Utilizing bromine in acetic acid.

- Nitration : Employing nitric acid under controlled conditions to introduce the nitro group.

- Reduction Reactions : Converting the nitro group to an amino group using reducing agents like hydrazine hydrate.

Antimicrobial Properties

Preliminary studies indicate that ABMNP exhibits antimicrobial activity against various bacterial strains. Its derivatives have shown potential in inhibiting bacterial growth, suggesting that it may serve as a lead compound for developing new antimicrobial agents.

| Compound | Activity | Reference |

|---|---|---|

| ABMNP | Antimicrobial against E. coli | |

| Derivative A | Antimicrobial against S. aureus |

Anticancer Potential

ABMNP has been investigated for its anticancer properties. It serves as an intermediate in synthesizing MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1), which is crucial for cell division and proliferation. Inhibition of PLK1 has implications in cancer therapy, as it can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study: MLN0905

- Mechanism : Inhibits PLK1, leading to cell cycle arrest.

- Results : Demonstrated effectiveness in preclinical models of cancer.

- Source : Benchchem .

The biological activity of ABMNP is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : ABMNP and its derivatives may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : The compound may bind to receptors involved in signal transduction pathways, influencing cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of ABMNP, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-4-methylpyridine | Lacks bromine and nitro groups | More basic due to absence of electron-withdrawing groups |

| 3-Nitro-5-bromo-4-methylpyridine | Contains nitro and bromine but lacks amino group | Different position of functional groups affects reactivity |

| 2-Amino-6-chloro-pyridine | Contains chlorine instead of bromine | Chlorine's different electronegativity alters properties |

The unique combination of functional groups in ABMNP allows for specific reactivity patterns not observed in these similar compounds, making it particularly useful in synthetic chemistry and medicinal applications.

Future Directions

Despite the promising biological activities exhibited by ABMNP, comprehensive studies are still needed to elucidate its full pharmacological profile. Future research should focus on:

- Detailed mechanistic studies to understand how ABMNP interacts at the molecular level with biological targets.

- Exploration of derivative compounds that may enhance its efficacy and reduce toxicity.

- Investigation into clinical applications , particularly as a potential therapeutic agent for infectious diseases and cancer.

Q & A

Q. What are the key physicochemical properties of 2-amino-5-bromo-4-methyl-3-nitropyridine, and how are they experimentally validated?

The compound has a molecular weight of 232.03 g/mol, a melting point range of 160–164°C, and a density of 1.266 g/cm³ . These properties are typically validated using differential scanning calorimetry (DSC) for melting point determination and gas pycnometry for density. Purity (>95%) is confirmed via HPLC or LC-MS, with structural verification by -NMR and IR spectroscopy to identify functional groups (e.g., amino, nitro, and bromo moieties) .

Q. What synthetic routes are available for this compound, and how are intermediates characterized?

A common method involves bromination of pre-functionalized pyridine derivatives. For example, analogous compounds like 2-amino-5-bromo-3-methylpyridine are synthesized by brominating 2-amino-3-methylpyridine using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) . Intermediates are tracked via TLC and characterized by -NMR to confirm regioselectivity and absence of di-brominated byproducts. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-halogenation .

Q. How is the compound purified post-synthesis, and what analytical techniques ensure purity?

Purification typically involves recrystallization from ethanol or acetonitrile, leveraging solubility differences between the product and impurities. Column chromatography (silica gel, ethyl acetate/hexane gradient) is used for challenging separations. Final purity is confirmed by GC-MS or -NMR integration, ensuring no residual solvents or unreacted starting materials remain .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at position 5 and nitro group at position 3 create electron-deficient aromatic systems, favoring Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the 4-methyl group may reduce reactivity at position 2. Computational studies (DFT) can predict reactive sites, while kinetic experiments (e.g., monitoring coupling rates with varying palladium catalysts) validate these effects .

Q. What spectroscopic discrepancies arise when characterizing this compound, and how are they resolved?

Nitro groups can cause unexpected splitting in -NMR due to paramagnetic effects. For example, the methyl group at position 4 may exhibit anomalous splitting patterns. These are resolved by comparing experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova) and corroborating with -NMR or X-ray crystallography .

Q. How does the compound behave under varying pH conditions, and what degradation pathways are observed?

The amino group at position 2 is susceptible to protonation/deprotonation, altering solubility and reactivity. Stability studies (pH 1–13, 25–60°C) reveal nitro group reduction under acidic conditions, forming amine derivatives. Degradation products are identified via LC-MS/MS and matched against synthetic standards .

Q. What crystallographic data are available for derivatives, and how do they inform structural analysis?

X-ray diffraction of analogous compounds (e.g., 3-amino-5-bromo-2-iodopyridine) shows planar pyridine rings with bond angles distorted by electron-withdrawing groups. Such data guide refinement of molecular mechanics models for predicting packing arrangements and solubility .

Q. How can contradictory data on regioselectivity in derivatization reactions be resolved?

Conflicting reports on substitution patterns (e.g., bromine vs. nitro group reactivity) are addressed by mechanistic studies. For example, isotopic labeling (-labeled nitro groups) combined with MS fragmentation can track reaction pathways. Competitive experiments with controlled stoichiometry further clarify dominant pathways .

Q. What computational methods predict the compound’s behavior in catalytic systems?

Density functional theory (DFT) calculations model transition states in cross-coupling reactions, identifying energy barriers influenced by substituents. Molecular docking studies assess interactions with enzyme active sites (e.g., cytochrome P450 isoforms for metabolic profiling) .

Q. How are environmental and safety risks mitigated during handling?

The compound is classified as an irritant (R36/37/38). Mitigation includes using fume hoods, PPE (nitrile gloves, lab coats), and spill containment with inert adsorbents. Waste is treated with reducing agents (e.g., NaBH₄) to neutralize nitro groups before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.